2,2-Dimethyl-4-oxopentanenitrile

Overview

Description

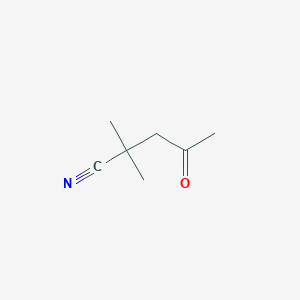

2,2-Dimethyl-4-oxopentanenitrile is an organic compound with the molecular formula C7H11NO. It is known for its unique structure, which includes a nitrile group and a ketone group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-4-oxopentanenitrile can be synthesized through multiple synthetic routes. One common method involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydrazine hydrate, which leads to the formation of 3-amino-5-tert-butylpyrazole . Another method involves the condensation reaction between an aldehyde and malononitrile, using pyrazole as a catalyst .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxopentanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrazine hydrate, aldehydes, and malononitrile . Reaction conditions vary depending on the desired product but often involve specific catalysts and controlled temperatures.

Major Products Formed

Major products formed from reactions involving this compound include 3-amino-5-tert-butylpyrazole and various pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

2,2-Dimethyl-4-oxopentanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-oxopentanenitrile involves its interaction with specific molecular targets and pathways The nitrile and ketone groups in the compound allow it to participate in various chemical reactions, leading to the formation of different products

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Dimethyl-4-oxopentanenitrile include:

- 4,4-Dimethyl-3-oxopentanenitrile

- Trimethylacetylacetonitrile

- Pivaloylacetonitrile

Uniqueness

This compound is unique due to its specific combination of a nitrile group and a ketone group, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in various fields of scientific research and industrial applications.

Biological Activity

Overview

2,2-Dimethyl-4-oxopentanenitrile (C₇H₁₁NO) is an organic compound characterized by a nitrile group and a ketone group in its structure. This compound is gaining attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C₇H₁₁NO

- CAS Number : 33235-13-1

- Structural Features :

- Nitrile group (-C≡N)

- Ketone group (C=O)

Synthesis Methods

This compound can be synthesized through various methods:

-

Nucleophilic Substitution :

- Reaction of 4,4-dimethyl-3-oxopentanenitrile with hydrazine hydrate leading to the formation of related pyrazole derivatives.

- Common reagents include hydrazine hydrate and aldehydes.

-

Oxidation and Reduction Reactions :

- The compound can undergo oxidation to form carboxylic acids or reduction to yield amines using agents like lithium aluminum hydride (LiAlH₄) or potassium permanganate (KMnO₄) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrile and ketone functionalities allow it to participate in various biochemical reactions:

- Cytokine Modulation : Studies indicate that this compound can influence cytokine biosynthesis, which may have implications for treating viral and neoplastic diseases .

- Interaction with Biomolecules : The compound's ability to form stable complexes with proteins or nucleic acids may lead to changes in cellular signaling pathways.

Case Studies

-

Cytokine Biosynthesis Study :

- In vitro studies involving human peripheral blood mononuclear cells (PBMCs) demonstrated that this compound could induce or inhibit the production of cytokines such as interferon and tumor necrosis factor (TNF). Concentrations ranging from 30 µM to 0.014 µM were tested, indicating a dose-dependent response .

- Neoplastic Disease Treatment :

Applications in Scientific Research

The compound has several applications across different fields:

- Medicinal Chemistry : It is being investigated for its potential role in drug development aimed at treating diseases such as Alzheimer's due to its interaction with P-glycoprotein (P-gp), which is implicated in drug transport across the blood-brain barrier .

- Organic Synthesis : As an intermediate in the synthesis of various organic compounds, it plays a crucial role in developing new materials and pharmaceuticals .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-3-oxobutanenitrile | Nitrile and ketone groups | Limited studies on biological activity |

| Trimethylacetylacetonitrile | Similar functional groups | Potential anti-inflammatory effects |

| Pivaloylacetonitrile | Nitrile group | Under investigation for antiviral properties |

Properties

IUPAC Name |

2,2-dimethyl-4-oxopentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(9)4-7(2,3)5-8/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJHGJBVGBKYJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.